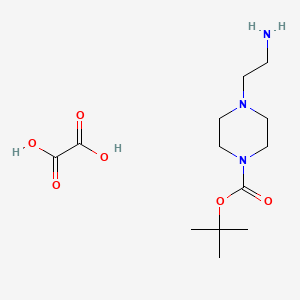
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide, also known as AZT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZT has been shown to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
A study by Wu et al. (2022) in "Molecules" focused on the synthesis of new N-(thiophen-2-yl) nicotinamide derivatives, splicing nicotinic acid and thiophene. These compounds exhibited promising fungicidal activities against cucumber downy mildew, surpassing commercial fungicides. This research indicates the potential of N-(thiophen-2-yl) nicotinamide derivatives as lead compounds for further optimization and development as fungicides (Wu et al., 2022).
Antibacterial Applications
Synthesis and Antibacterial Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
Bheemanapalli et al. (2008) prepared derivatives from nicotinamides and screened them for antibacterial activity against various bacteria. One compound in particular showed enhanced antibacterial activity (Bheemanapalli et al., 2008).
Antidepressant and Nootropic Applications
Synthesis and Evaluation of Schiff’s Bases and 2-Azetidinones
Thomas et al. (2016) synthesized compounds involving azetidinones and evaluated their antidepressant and nootropic activities. Their findings indicated significant potential in central nervous system (CNS) applications (Thomas et al., 2016).
Herbicidal Applications
Synthesis, Crystal Structure, and Herbicidal Activity of N-(Arylmethoxy)-2-chloronicotinamides
Yu et al. (2021) designed and synthesized N-(arylmethoxy)-2-chloronicotinamides, deriving inspiration from nicotinic acid. These compounds demonstrated excellent herbicidal activity against specific weeds, suggesting potential in agricultural applications (Yu et al., 2021).
Fluorescent Analog Development for Nicotinic Receptors
A Fluorescent Analog of Nicotinamide Adenine Dinucleotide
Barrio et al. (1972) developed a fluorescent analog of NAD, which could be useful for studying nicotinic receptors and related biochemical pathways (Barrio et al., 1972).
Antiprotozoal Activity
Synthesis and Antiprotozoal Activity of Aza-Analogues of Furamidine
Ismail et al. (2003) explored the synthesis of certain nicotinamidine analogs for antiprotozoal activity, demonstrating potential as treatments against diseases like malaria and trypanosomiasis (Ismail et al., 2003).
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c17-16(18,19)14-3-2-11(8-20-14)15(23)21-9-13(22-5-1-6-22)12-4-7-24-10-12/h2-4,7-8,10,13H,1,5-6,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOUNDRNEWKZAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide](/img/structure/B2679085.png)
![3-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid](/img/structure/B2679087.png)

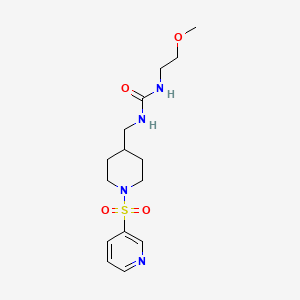
![4-{[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B2679094.png)
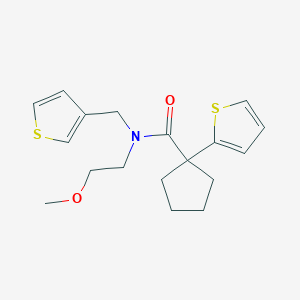
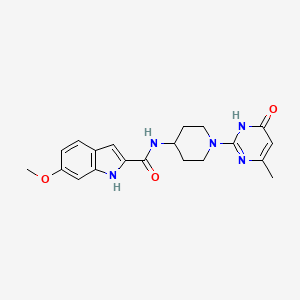
![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)
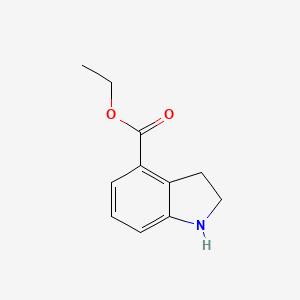
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)
![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2679102.png)
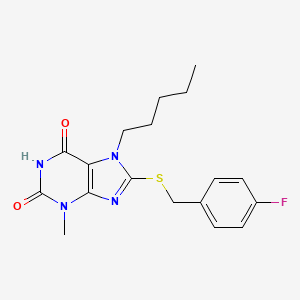
![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)
